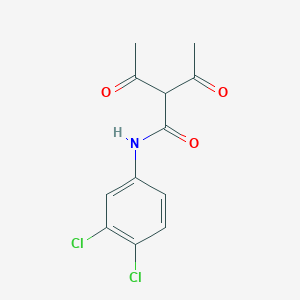

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide

Description

Properties

CAS No. |

144339-56-0 |

|---|---|

Molecular Formula |

C12H11Cl2NO3 |

Molecular Weight |

288.12 g/mol |

IUPAC Name |

2-acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide |

InChI |

InChI=1S/C12H11Cl2NO3/c1-6(16)11(7(2)17)12(18)15-8-3-4-9(13)10(14)5-8/h3-5,11H,1-2H3,(H,15,18) |

InChI Key |

KZPUCGFAKLMWDM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide typically involves the reaction of 3,4-dichloroaniline with acetylacetone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, and requires heating to facilitate the formation of the desired product. The reaction can be summarized as follows:

[ \text{3,4-dichloroaniline} + \text{acetylacetone} \xrightarrow{\text{HCl, heat}} \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of automated reactors and precise control of temperature and pH to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the dichlorophenyl group with other functional groups.

Scientific Research Applications

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Dichlorophenyl Substituents

1,3-Diarylurea Derivatives (BTdCPU and NCPdCPU)

- Structure : These di-substituted ureas feature a 3,4-dichlorophenyl group linked to a urea core. For example, BTdCPU includes a benzothiadiazole substituent, while NCPdCPU has a nitrochlorophenyl group .

- The dichlorophenyl group likely enhances lipophilicity and target binding.

- Key Difference : Unlike 2-acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide, these ureas lack the β-ketoamide backbone, which may reduce their ability to form stable hydrogen-bonding networks .

N-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-2-(3,4-Dichlorophenyl)Acetamide

- Structure : This compound shares the dichlorophenylacetamide moiety but incorporates a pyrazolone ring instead of a β-ketoamide.

- Crystallography : X-ray studies reveal conformational flexibility, with dihedral angles between the dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°. Hydrogen bonding via the amide group forms dimeric structures, a feature that may also apply to the target compound .

Analogs with β-Ketoamide Backbones

N-(2-Methylphenyl)-2-(1,3-Dithiolan-2-ylidene)-3-Oxobutanamide (7c)

- Structure : Contains a 3-oxobutanamide core modified with a dithiolane ring and methylphenyl group.

- Spectroscopic Data : 1H-NMR signals at δ 2.47 (CO-CH3) and δ 3.52–3.42 (CH2 groups) highlight the electron-withdrawing effects of the β-ketoamide.

- Comparison : The dithiolane ring in 7c enhances sulfur-mediated reactivity, whereas the dichlorophenyl group in the target compound may prioritize halogen-bonding interactions .

Functional Group Comparisons

3-Chloro-N-Phenyl-Phthalimide

- Structure : A phthalimide derivative with a chloro substituent, used in polyimide synthesis.

- Application: Unlike the target compound, this molecule is primarily a monomer for high-performance polymers. The rigid phthalimide core contrasts with the flexible β-ketoamide in this compound .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

2-Acetyl-N-(3,4-dichlorophenyl)-3-oxobutanamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique molecular structure characterized by an acetyl group, a dichlorophenyl moiety, and a ketone functional group, which contribute to its diverse biological effects.

Chemical Structure

The chemical formula of this compound is . The structural representation can be summarized as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action is believed to involve interference with cellular signaling pathways that regulate cell proliferation and survival. For instance:

- Cell Line Studies : In vitro studies have demonstrated that this compound can effectively reduce cell viability in human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) at concentrations ranging from 10 µM to 50 µM over 24 to 48 hours .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria. Key findings include:

- Bactericidal Effects : The compound demonstrates a strong bactericidal effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 25 µg/mL and 100 µg/mL depending on the strain tested .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to:

- Enzyme Inhibition : Binding to enzymes involved in critical metabolic pathways.

- Receptor Modulation : Altering the activity of receptors associated with cell growth and apoptosis.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Anticancer Study :

- Objective : To evaluate the cytotoxic effects on cancer cell lines.

- Results : Significant reduction in cell viability was observed in treated groups compared to controls (p < 0.05).

- : The compound shows promise as a potential anticancer agent.

-

Antimicrobial Study :

- Objective : To assess antimicrobial efficacy against various pathogens.

- Results : Effective against MRSA strains with MIC values comparable to standard antibiotics.

- : Potential for development into an antimicrobial therapeutic agent.

Table 1: Anticancer Activity of this compound

| Cell Line | Concentration (µM) | Viability (%) | p-value |

|---|---|---|---|

| A549 | 10 | 85 | 0.01 |

| A549 | 25 | 65 | <0.001 |

| MCF-7 | 50 | 40 | <0.001 |

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Methicillin-resistant S. aureus (MRSA) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.